molecular formula C4HF5 B3043024 3,3,4,4,4-Pentafluoro-1-butyne CAS No. 7096-51-7

3,3,4,4,4-Pentafluoro-1-butyne

Cat. No.: B3043024
CAS No.: 7096-51-7
M. Wt: 144.04 g/mol
InChI Key: ABZMZXICVVVZFV-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoro-1-butyne is a fluorinated alkyne with the molecular formula C4HF5 and a molecular weight of 144.0428 g/mol . This compound is characterized by the presence of five fluorine atoms attached to the terminal carbon of a butyne structure, making it highly electronegative and reactive.

Preparation Methods

The synthesis of 3,3,4,4,4-Pentafluoro-1-butyne typically involves the fluorination of 1-butyne derivatives. One common method includes the reaction of 1-butyne with elemental fluorine or fluorinating agents under controlled conditions . Industrial production methods may involve the use of specialized fluorination reactors to ensure safety and efficiency.

Chemical Reactions Analysis

3,3,4,4,4-Pentafluoro-1-butyne undergoes various chemical reactions, including:

Scientific Research Applications

3,3,4,4,4-Pentafluoro-1-butyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoro-1-butyne involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties enable it to participate in various chemical reactions, targeting specific molecular pathways and functional groups. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

3,3,4,4,4-Pentafluoro-1-butyne can be compared with other fluorinated alkynes such as:

    3,3,4,4,4-Pentafluorobut-1-ene: Similar structure but with a double bond instead of a triple bond.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains additional fluorine atoms and a hydroxyl group.

    1,1,1,2,2-Pentafluoro-4-iodobutane: Contains an iodine atom instead of a triple bond

Properties

IUPAC Name

3,3,4,4,4-pentafluorobut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF5/c1-2-3(5,6)4(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZMZXICVVVZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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